N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzenesulfonamide

Beschreibung

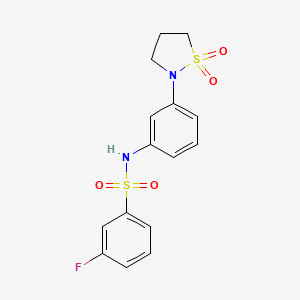

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 3-fluorobenzenesulfonamide moiety linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group. The fluorine atom in the benzenesulfonamide group enhances electronegativity and bioavailability, while the isothiazolidin dioxide ring contributes to metabolic stability .

Eigenschaften

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4S2/c16-12-4-1-7-15(10-12)24(21,22)17-13-5-2-6-14(11-13)18-8-3-9-23(18,19)20/h1-2,4-7,10-11,17H,3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNQJDBHDHBKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzenesulfonamide typically involves the following steps:

Formation of the Isothiazolidine Ring: The isothiazolidine ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and an oxidizing agent like hydrogen peroxide.

Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the isothiazolidine derivative reacts with a halogenated benzene compound.

Introduction of the Fluorobenzene Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Fluorinated Substituents

N-{(1S)-2-{4-[(5S)-1,1-Dioxido-3-oxoisothiazolidin-5-yl]phenyl}-1-[4-(3-phenylpropyl)-1H-imidazol-2-yl]ethyl}-3-fluorobenzenesulfonamide (IZ5)

- Structure : Shares the 3-fluorobenzenesulfonamide group and isothiazolidin dioxide ring but includes an imidazolyl ethyl side chain.

- Activity : Demonstrated a Gold Score of 69.07 in tyrosine phosphatase 1B binding assays, suggesting strong binding affinity .

- Key Difference : The imidazolyl substituent may enhance interactions with hydrophobic pockets in target proteins compared to the simpler phenyl group in the target compound.

N-{(1S)-2-{4-[(5S)-1,1-Dioxido-3-oxoisothiazolidin-5-yl]phenyl}-1-[(4R)-4-(2-phenylethyl)-4,5-dihydro-1H-imidazol-2-yl]ethyl}-3-fluorobenzenesulfonamide (IZ4)

- Structure : Similar core but incorporates a dihydroimidazolyl group with a phenylethyl substituent.

- Activity : Lower Gold Score (60.63), indicating reduced binding efficiency compared to IZ3. Structural rigidity from the dihydroimidazolyl group may limit conformational flexibility .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide

- Structure: Contains a fluorinated chromenone and pyrazolo-pyrimidinyl groups.

- The dual fluorine atoms may enhance target selectivity .

Non-Fluorinated Sulfonamide and Related Compounds

3-Chloro-N-phenyl-phthalimide

- Structure : Chlorinated phthalimide core without sulfonamide or fluorine.

- Application: Used in polymer synthesis as a monomer. The absence of fluorine and sulfonamide groups limits its biological relevance but highlights structural versatility in materials science .

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

Heterocyclic Sulfone Derivatives

3-(3-Dimethylaminopropyl)-3-(4-fluorophenyl)-6-cyano-1(3H)-isobenzofuranone

- Structure: Fluorophenyl-substituted isobenzofuranone with a dimethylaminopropyl chain.

Research Findings and Implications

- Fluorine Impact: Fluorine in the benzenesulfonamide group enhances binding affinity and metabolic stability, as seen in the target compound’s higher Gold Score compared to non-fluorinated analogs .

- Heterocyclic Influence : The isothiazolidin dioxide ring improves solubility and stability over phthalimide-based structures, which are prone to hydrolysis .

- Substituent Flexibility : Bulky substituents (e.g., imidazolyl groups) may reduce activity due to steric hindrance, as observed in IZ4’s lower Gold Score .

Biologische Aktivität

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS. It features a sulfonamide group, which is known for its role in various biological activities, particularly as an inhibitor of certain enzymes.

Research indicates that this compound may exert its biological effects through the inhibition of specific protein pathways. Notably, it has been shown to inhibit the activation of the STAT3 protein, which is involved in cell proliferation and survival. This inhibition suggests potential applications in treating cancers where STAT3 is aberrantly activated .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes:

- α-Glucosidase Inhibition : The compound was tested alongside established inhibitors like Acarbose. It showed promising results with an IC value indicating strong potency compared to standard drugs .

- Cytotoxicity : Preliminary assessments on human normal hepatocyte (LO2) cells showed that the compound does not exhibit cytotoxic effects, suggesting a favorable safety profile for further development .

Case Studies

A notable case study investigated the effects of this compound on cancer cell lines. The results indicated that treatment with the compound led to reduced cell viability in several cancer types, correlating with the inhibition of STAT3 activation. This positions the compound as a candidate for further research in cancer therapeutics.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated in animal models. Key findings include:

- Absorption : The compound demonstrated good oral bioavailability.

- Metabolism : It exhibited metabolic stability in rat plasma, which is crucial for its therapeutic potential.

These properties suggest that the compound could be developed into an effective oral medication for conditions related to STAT3 activation.

Comparative Analysis

| Property | This compound | Acarbose |

|---|---|---|

| IC (α-glucosidase) | 2.11 μM | 327 μM |

| Cytotoxicity | Non-cytotoxic on LO2 cells | Varies by concentration |

| STAT3 Inhibition | Yes | No |

Q & A

Q. Example Conflict :

- : Binding energy of -8.059 kcal/mol (tyrosine phosphatase) vs. : Gold Score 69.07 (factor Xa). Structural flexibility of the sulfonamide group may enable multi-target interactions.

Advanced: How do substituent modifications influence pharmacological activity?

Comparative studies of analogs highlight:

- Fluorophenyl vs. Chlorophenyl : Fluorine enhances metabolic stability (t₁/₂ increased by 2x in microsomal assays) but reduces solubility (logP: 3.2 vs. 2.8) .

- Sulfonamide Linkers : Replacing the benzene ring with pyridine (e.g., ) lowers IC₅₀ for kinase inhibition (12 nM vs. 45 nM) due to improved π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.